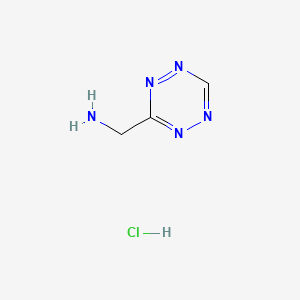
(1,2,4,5-Tetrazin-3-YL)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2,4,5-Tetrazin-3-YL)methanamine hydrochloride is a chemical compound known for its unique structure and reactivity. It is a derivative of tetrazine, a heterocyclic compound containing nitrogen atoms. This compound is particularly notable for its applications in bioorthogonal chemistry, where it is used for labeling and detecting biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,4,5-Tetrazin-3-YL)methanamine hydrochloride typically involves the reaction of a tetrazine derivative with an amine. One common method includes the use of (1,2,4,5-Tetrazin-3-YL)phenylmethanamine, which undergoes a reaction with hydrochloric acid to form the hydrochloride salt . The reaction conditions often involve maintaining a low temperature and using solvents like methanol or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(1,2,4,5-Tetrazin-3-YL)methanamine hydrochloride is known to undergo several types of chemical reactions, including:
Diels-Alder Cycloaddition: This compound can participate in [4+2] cycloaddition reactions with strained alkenes, such as trans-cyclooctene, norbornene, and cyclopropene.
Substitution Reactions: It can also undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Diels-Alder Cycloaddition: Common reagents include strained alkenes, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides are commonly used, with the reaction often conducted in the presence of a base like triethylamine.
Major Products
Diels-Alder Cycloaddition: The major products are stable covalent linkages formed between the tetrazine and the strained alkene.
Substitution Reactions: The products depend on the specific reagents used but generally include substituted amine derivatives.
Scientific Research Applications
(1,2,4,5-Tetrazin-3-YL)methanamine hydrochloride has a wide range of applications in scientific research:
Bioorthogonal Chemistry: It is extensively used for labeling and detecting biomolecules in living systems due to its ability to undergo rapid and selective reactions with strained alkenes.
Bioconjugation: This compound is used to attach various biomolecules, such as proteins and nucleic acids, to surfaces or other molecules.
Chemical Biology: It is employed in studying biological processes by enabling the tracking and visualization of specific biomolecules.
Medicinal Chemistry: Researchers use this compound to develop new drugs and diagnostic tools by exploiting its reactivity and selectivity.
Mechanism of Action
The primary mechanism of action for (1,2,4,5-Tetrazin-3-YL)methanamine hydrochloride involves its ability to undergo [4+2] Diels-Alder cycloaddition reactions with strained alkenes. This reaction forms a stable covalent bond, allowing for the selective labeling and detection of biomolecules . The molecular targets are typically strained alkenes, and the pathways involved include the formation of a six-membered ring through the cycloaddition reaction .
Comparison with Similar Compounds
Similar Compounds
- (4-(6-Methyl-1,2,4,5-Tetrazin-3-YL)phenyl)methanamine hydrochloride
- (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine hydrochloride
Uniqueness
(1,2,4,5-Tetrazin-3-YL)methanamine hydrochloride is unique due to its high reactivity and selectivity in bioorthogonal reactions. Compared to other tetrazine derivatives, it offers superior stability and can be used in a wider range of chemical transformations . Its ability to form stable covalent bonds with strained alkenes makes it particularly valuable in bioorthogonal chemistry and bioconjugation applications .
Properties
Molecular Formula |
C3H6ClN5 |
|---|---|
Molecular Weight |
147.57 g/mol |
IUPAC Name |
1,2,4,5-tetrazin-3-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C3H5N5.ClH/c4-1-3-7-5-2-6-8-3;/h2H,1,4H2;1H |
InChI Key |
RZVUFOUDEHPNBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=C(N=N1)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


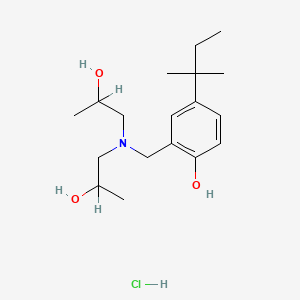

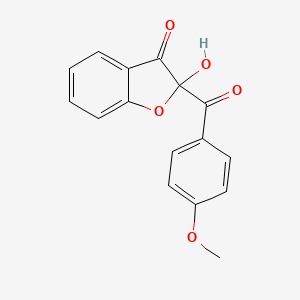
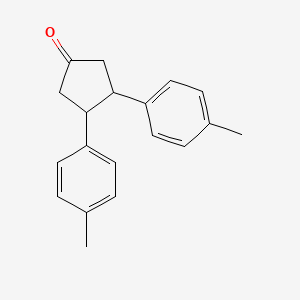
![5H-Indeno[1,2-c]pyridazine](/img/structure/B14010371.png)
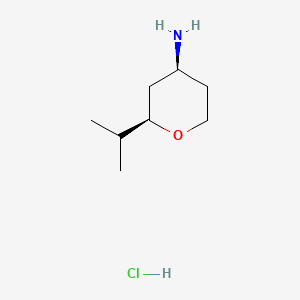
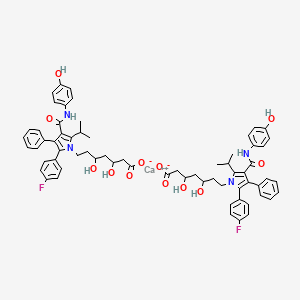

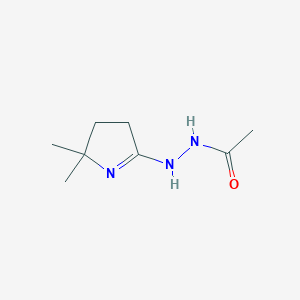
![4-[(2,6-diamino-5-phenyldiazenylpyridin-3-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B14010388.png)
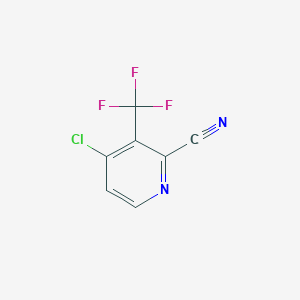
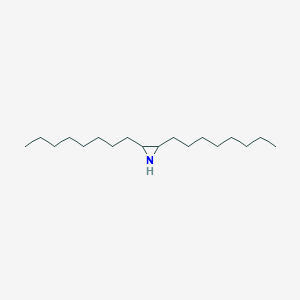
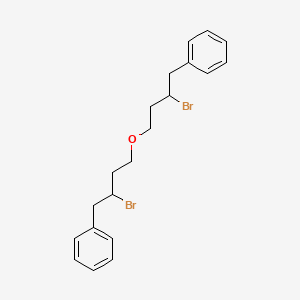
![2-(3-Methylphenyl)-2,3-dihydrochromeno[2,3-d]pyrimidin-4-one](/img/structure/B14010415.png)
